

Ataciguat Sodium: A Technical Guide for Researchers in Drug Development

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Compound of Interest

Compound Name: *Ataciguat sodium*

CAS No.: *254976-06-2*

Cat. No.: *B12785164*

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This guide provides an in-depth technical overview of **Ataciguat sodium**, a potent and selective activator of soluble guanylate cyclase (sGC). It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of modulating the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway. This document will cover the core molecular properties, mechanism of action, and relevant experimental protocols associated with Ataciguat.

Core Molecular and Physical Properties

Ataciguat sodium, also known by the code HMR-1766, is the sodium salt of Ataciguat. The key molecular details are summarized below.

Property	Value	Source
Chemical Name	sodium (4-chloro-2-((4-(morpholinosulfonyl)phenyl)carbamoyl)phenyl)((5-chlorothiophen-2-yl)sulfonyl)amide	[1]
Molecular Formula	C ₂₁ H ₁₈ Cl ₂ N ₃ NaO ₆ S ₃	[1]
Molecular Weight	598.46 g/mol	[1]
CAS Number	254976-06-2	[1]
Appearance	White to beige powder	

For the free base form, Ataciguat, the molecular formula is C₂₁H₁₉Cl₂N₃O₆S₃ and the molecular weight is approximately 576.49 g/mol .[2]

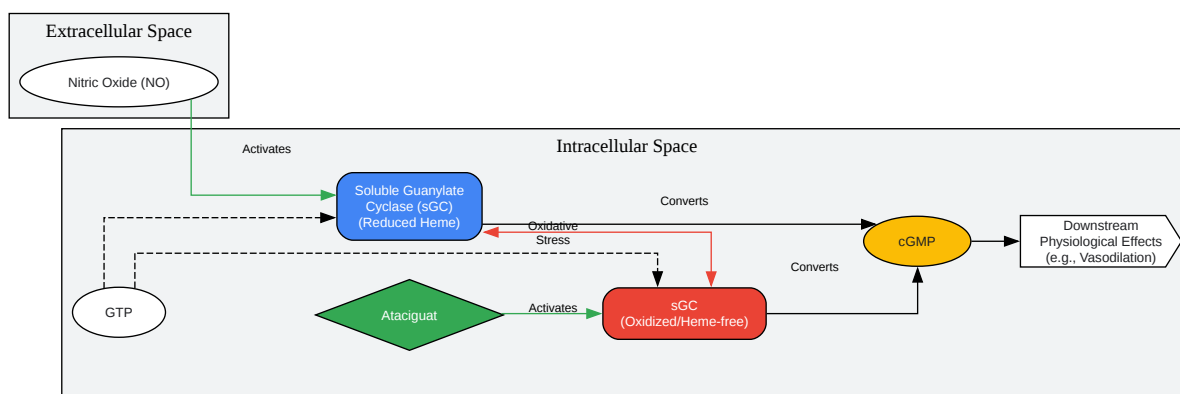
Mechanism of Action: A Nitric Oxide-Independent sGC Activator

Ataciguat is a nitric oxide-independent activator of soluble guanylate cyclase (sGC).[3] sGC is a critical enzyme in the NO signaling pathway, responsible for converting guanosine triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP).[4] Elevated cGMP levels lead to a variety of physiological effects, including vasodilation, inhibition of platelet aggregation, and reduced smooth muscle proliferation.[4][5]

Under conditions of oxidative stress, the heme moiety of sGC can become oxidized, rendering the enzyme insensitive to its endogenous activator, nitric oxide.[4][6] Ataciguat is particularly significant because it preferentially activates this oxidized, NO-insensitive form of sGC.[2][4][7] By binding to the heme-deficient or oxidized enzyme, Ataciguat mimics the function of the heme group, thereby restoring the enzyme's ability to produce cGMP.[4] This mechanism makes Ataciguat a promising therapeutic agent for cardiovascular diseases associated with endothelial dysfunction and oxidative stress, such as aortic valve stenosis.[1][6][8]

Signaling Pathway Diagram

The following diagram illustrates the NO-sGC-cGMP signaling pathway and the site of action for Ataciguat.



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Caption: The NO-sGC-cGMP signaling pathway and the activation of oxidized sGC by Ataciguat.

Experimental Protocol: In Vitro sGC Activity Assay

To assess the efficacy of Ataciguat in activating sGC, a cell-free enzymatic assay is a standard approach. This protocol provides a general framework for such an experiment.

Objective: To determine the EC₅₀ (half-maximal effective concentration) of Ataciguat for the activation of purified, oxidized sGC.

Materials:

- Purified soluble guanylate cyclase (bovine lung is a common source)

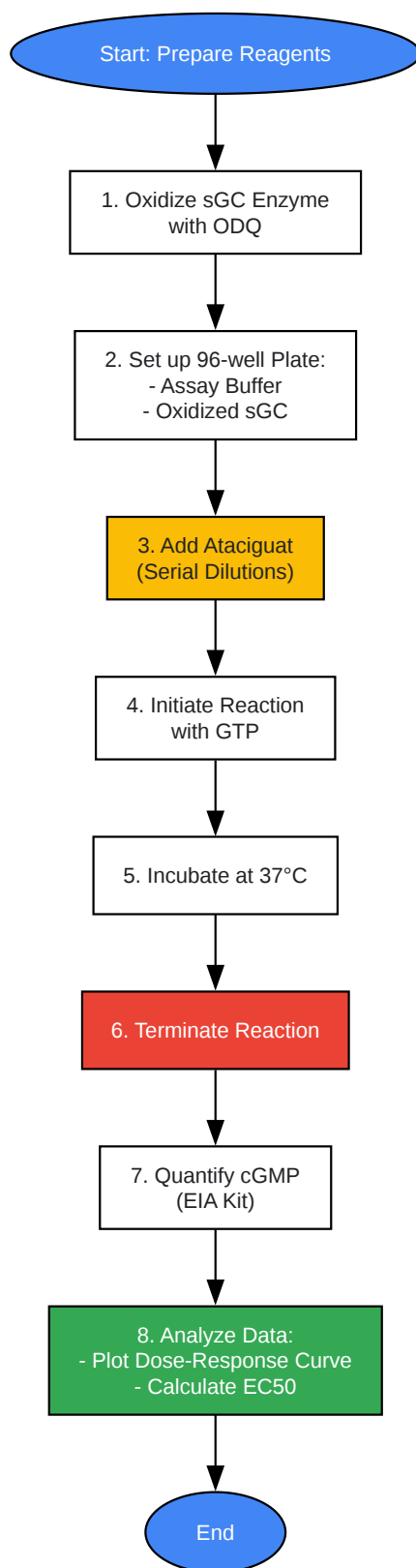
- **Ataciguat sodium**
- ODQ (1H-[1][7][9]oxadiazolo[4,3-a]quinoxalin-1-one) to induce sGC oxidation
- GTP (substrate)
- Assay buffer (e.g., 50 mM TEA-HCl, pH 7.4, 3 mM MgCl₂, 3 mM DTT)
- cGMP enzyme immunoassay (EIA) kit for detection
- 96-well microplates

Methodology:

- Preparation of Reagents:
 - Prepare a stock solution of Ataciguat in a suitable solvent, such as DMSO.
 - Prepare serial dilutions of Ataciguat in the assay buffer to create a concentration gradient.
 - Prepare solutions of sGC, GTP, and ODQ in the assay buffer.
- Oxidation of sGC:
 - Incubate the purified sGC enzyme with ODQ to ensure the heme group is in an oxidized state, rendering it insensitive to NO. The concentration and incubation time will need to be optimized.
- Enzymatic Reaction:
 - In a 96-well plate, add the assay buffer.
 - Add the oxidized sGC enzyme to each well.
 - Add the various concentrations of Ataciguat to the designated wells. Include a vehicle control (DMSO) and a positive control if available.
 - Initiate the reaction by adding a saturating concentration of the substrate, GTP.

- Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).
- Termination and Detection:
 - Stop the reaction by adding a stop buffer, typically a strong acid or a buffer containing EDTA to chelate the Mg²⁺.
 - Quantify the amount of cGMP produced in each well using a competitive cGMP EIA kit, following the manufacturer's instructions.
- Data Analysis:
 - Generate a standard curve for the cGMP EIA.
 - Calculate the concentration of cGMP produced at each concentration of Ataciguat.
 - Plot the cGMP concentration against the logarithm of the Ataciguat concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Experimental Workflow Diagram



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Caption: A typical workflow for an in vitro sGC activity assay to evaluate Ataciguat.

Conclusion

Ataciguat sodium represents a significant therapeutic approach for conditions characterized by impaired NO-sGC signaling. Its unique ability to activate the oxidized, NO-insensitive form of sGC provides a targeted mechanism to restore cGMP production in diseased states. The information and protocols provided in this guide serve as a foundational resource for researchers aiming to explore the pharmacological and therapeutic potential of this compound.

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